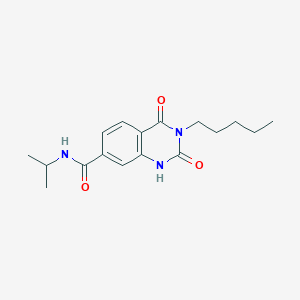![molecular formula C22H20N4OS B2527481 2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide CAS No. 877784-97-9](/img/structure/B2527481.png)
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide, also known as MPTA, is a chemical compound that has been studied for its potential use in pharmaceutical research. This compound has shown promise in various scientific studies and has been found to have potential applications in the field of medicine.
Scientific Research Applications
Radiosynthesis for PET Imaging
Compounds within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, similar to the one mentioned, have been utilized in the development of selective ligands for the translocator protein (18 kDa), a target of interest in positron emission tomography (PET) imaging. This is demonstrated by the radiosynthesis of [18F]DPA-714, a compound designed with a fluorine atom for labeling with fluorine-18, facilitating in vivo imaging with PET. The process involves a one-step nucleophilic aliphatic substitution, highlighting the potential of such compounds in the development of diagnostic tools for neurological and inflammatory conditions (Dollé et al., 2008).
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones, structurally related to the compound , have been synthesized and evaluated for their antitumor and antimicrobial activities. This research illustrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing compounds with potential therapeutic applications against various diseases, including cancer and microbial infections (Riyadh, 2011).
Peripheral Benzodiazepine Receptor Ligands
A study focused on the synthesis and biological evaluation of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective ligands for the Peripheral Benzodiazepine Receptor (PBR). The research explored the effects of different substitutions on the acetamide moiety and their impact on PBR affinity, contributing to the understanding of molecular interactions important for the modulation of steroid biosynthesis in neurological contexts (Selleri et al., 2005).
Synthesis and Biological Evaluation
The synthesis of a group of 1-phenylpyrazolo[3,4-d]pyrimidine derivatives from a related precursor has been reported, with the compounds evaluated for their cyclooxygenase inhibition, anti-inflammatory activity, and ulcerogenic liability. This study underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of new therapeutic agents with reduced side effects (Bakr et al., 2016).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-15-8-10-18(11-9-15)25-20(27)14-28-21-12-16(2)24-22-19(13-23-26(21)22)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJQURZMDRRXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)


![2-[(2-Methoxyethyl)thio]benzoic acid](/img/structure/B2527404.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2527407.png)
![N-(4-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2527412.png)

![(Z)-allyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2527416.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanopropyl)propanamide](/img/structure/B2527419.png)

